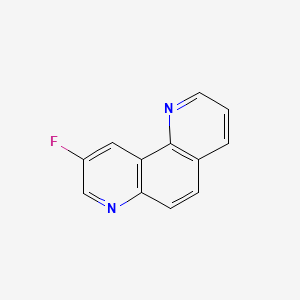

9-Fluoro-1,7-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

191861-17-3 |

|---|---|

Molecular Formula |

C12H7FN2 |

Molecular Weight |

198.20 g/mol |

IUPAC Name |

9-fluoro-1,7-phenanthroline |

InChI |

InChI=1S/C12H7FN2/c13-9-6-10-11(15-7-9)4-3-8-2-1-5-14-12(8)10/h1-7H |

InChI Key |

UEXDUNFEZBIYAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)N=CC(=C3)F)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Fluoro 1,7 Phenanthroline and Its Precursors

Direct Fluorination Approaches

Direct fluorination of a pre-synthesized 1,7-phenanthroline (B34526) core represents a straightforward approach to introducing the fluorine atom. One of the most effective methods for fluorinating heteroaromatic systems is through nucleophilic aromatic substitution (SNAr) on an activated precursor. This typically involves the displacement of a suitable leaving group, such as a chlorine atom, from the target position.

Research on related phenanthroline isomers has demonstrated the efficacy of this strategy. For instance, the synthesis of 4,7-difluoro-1,10-phenanthroline has been successfully achieved by treating the corresponding 4,7-dichloro-1,10-phenanthroline precursor with a fluoride (B91410) salt. nih.gov The reaction proceeds in high yield by heating the chloro-derivative with cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). nih.gov This method's success relies on the electron-deficient nature of the phenanthroline ring, which facilitates nucleophilic attack.

Applying this principle to the target molecule, a viable pathway to 9-Fluoro-1,7-phenanthroline would involve the synthesis of 9-Chloro-1,7-phenanthroline as a key precursor, followed by a halogen exchange (Halex) reaction.

Table 1: Representative Conditions for Nucleophilic Fluorination

| Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline | Cesium Fluoride (CsF) | DMSO | 110 °C | High | nih.gov |

| Hypothetical: 9-Chloro-1,7-phenanthroline | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | DMSO, Sulfolane | 80-150 °C | Predicted: Moderate to High | N/A |

Another direct approach is C-H activation, which avoids the need for a pre-functionalized precursor. While challenging on electron-deficient rings, recent advances in catalysis have made direct C-H functionalization more feasible. hw.ac.uk Metal-free, photolytic methods have been developed for benzylic C-H fluorination, demonstrating the potential for activating specific C-H bonds under mild conditions. nih.gov However, the selective C-H fluorination of the phenanthroline core itself, particularly at the 9-position, remains a significant synthetic challenge that requires overcoming the inherent reactivity patterns of the heterocycle.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, offer an efficient and atom-economical strategy for constructing complex heterocyclic scaffolds. frontiersin.orgnih.gov This approach allows for the rapid assembly of the phenanthroline core, potentially incorporating the desired fluorine substituent from one of the starting materials.

The synthesis of 1,7-phenanthroline derivatives has been achieved via three-component condensation reactions. researchgate.net For example, the reaction of barbituric acid, quinolin-5-amine, and an aromatic aldehyde can yield complex phenanthroline-fused systems. researchgate.net To adapt this strategy for this compound, a fluorine-containing building block would need to be incorporated into the reaction design. A hypothetical MCR could involve the condensation of a fluorinated aniline derivative, an α,β-unsaturated carbonyl compound, and an amino-functionalized reactant that would ultimately form the third ring of the phenanthroline system.

Table 2: Generalized Multi-Component Reaction for Phenanthroline Synthesis

| Component A | Component B | Component C | Resulting Core Structure |

|---|---|---|---|

| Amino-quinoline | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Benzo[b] nih.govhw.ac.ukphenanthroline derivative |

| Hypothetical: 3-Fluoro-8-aminoquinoline | Malonic Acid Derivative | Orthoformate | This compound derivative |

The power of MCRs lies in their ability to generate molecular diversity and complexity in a single step, making them an attractive, albeit conceptually demanding, route for synthesizing specifically substituted phenanthrolines. frontiersin.org

Strategies for Selective Fluorination at the 9-Position

Achieving selective fluorination at the C-9 position of the 1,7-phenanthroline nucleus is governed by the electronic properties of the heterocyclic system. The nitrogen atoms within the rings are electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution. Conversely, this electron deficiency makes specific positions, namely those alpha (like C2 and C9) and gamma (like C4 and C7 in 1,10-phenanthroline) to the nitrogen atoms, susceptible to nucleophilic or radical attack. hw.ac.uk

Therefore, the 9-position in 1,7-phenanthroline is an electronically favorable site for attack by a nucleophilic fluorine source. The most practical strategy to ensure absolute selectivity at this position involves:

Precursor Synthesis : The synthesis of a 1,7-phenanthroline derivative with a leaving group exclusively at the 9-position (e.g., 9-chloro- or 9-bromo-1,7-phenanthroline). This is typically achieved through multi-step classical syntheses where the regiochemistry is controlled during the ring-building process.

Nucleophilic Substitution : Subsequent displacement of the leaving group with a fluoride ion, as detailed in Section 2.1. This SNAr reaction is highly regioselective, as the reaction occurs only at the site of the pre-installed leaving group.

Direct C-H fluorination presents a more elegant but challenging alternative. While methods for direct carbamoylation of phenanthrolines have been developed that show selectivity for these electron-deficient positions, analogous C-H fluorination reactions are less common and would require careful optimization to control the regioselectivity and prevent reaction at other activated sites. hw.ac.uk

Annelation and Cyclization Reactions to Construct the Phenanthroline Core

Building the phenanthroline core through annelation (ring-forming) and cyclization reactions is a foundational strategy in heterocyclic chemistry. ias.ac.inrsc.org These methods construct the fused ring system from simpler precursors, allowing for the introduction of substituents with high regiochemical control. The most common strategies for synthesizing the phenanthroline skeleton are analogous to the Skraup and Friedländer syntheses of quinolines.

A plausible Friedländer-type annulation for this compound would involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this context, the synthesis could start from a pre-fluorinated quinoline precursor.

A Hypothetical Friedländer Annulation Pathway:

Precursor : The key starting material would be 8-amino-5-fluoroquinolin-7-carbaldehyde. The fluorine atom is already positioned to become part of the newly formed ring at the desired location.

Reaction Partner : A molecule with an active methylene group, such as acetone or ethyl acetoacetate, is used.

Cyclization : The components are condensed under acidic or basic catalysis. The initial condensation forms an imine or enamine, which is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound.

Table 3: Hypothetical Friedländer Synthesis for this compound

| Quinoline Precursor | Methylene Component | Catalyst | Product |

|---|---|---|---|

| 8-amino-5-fluoroquinolin-7-carbaldehyde | Acetone | Base (e.g., KOH) or Acid (e.g., PTSA) | This compound |

This bottom-up approach provides excellent control over the placement of the fluorine substituent, embedding it into the molecular framework during the construction of the heterocyclic core.

Advanced Derivatization Strategies and Functionalization of 9 Fluoro 1,7 Phenanthroline

Substitution Reactions at Peripheral Positions (e.g., 2, 4, 7)

The functionalization of the phenanthroline core at its peripheral carbon atoms is critical for tuning the properties of the resulting ligands. The positions alpha and para to the ring nitrogens (such as 2, 4, and 7 in the 1,7-phenanthroline (B34526) system) are particularly susceptible to certain transformations. The fluorine atom at the C-9 position strongly activates the ring towards nucleophilic attack, but direct C-H functionalization and reactions on pre-halogenated substrates are also common strategies.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing new functional groups onto halogenated phenanthrolines. The fluorine atom in 9-Fluoro-1,7-phenanthroline serves as an excellent leaving group in SNAr reactions, particularly when activated by the electron-withdrawing character of the heterocyclic rings. Similarly, chloro- or bromo- groups at other positions can be displaced by a variety of nucleophiles. For instance, an efficient synthesis of 4,7-difluoro-1,10-phenanthroline derivatives has been achieved through direct nucleophilic substitution on the corresponding 4,7-dichloro precursors, using cesium fluoride (B91410) in dimethyl sulfoxide mdpi.com. This approach yields fluorinated ligands in high yields, demonstrating the viability of halogen exchange reactions mdpi.com.

Direct C-H functionalization offers an alternative, more atom-economical route that avoids pre-functionalization steps. Minisci-type reactions, for example, allow for the introduction of carbamoyl groups directly onto the electron-deficient phenanthroline core at the positions alpha to the nitrogen atoms (C-2 and C-9) acs.org. These reactions typically use an oxidant, like ammonium persulfate, and proceed without the need for metal catalysts or light acs.org.

Below is a representative table of nucleophilic substitution reactions on a related dichlorophenanthroline scaffold, illustrating the types of transformations possible.

| Starting Material | Nucleophile/Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline | Cesium Fluoride (CsF) | DMSO, 110°C, 24h | 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline | Not specified |

| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid | Cesium Fluoride (CsF) | DMSO, 80°C, 4h | 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid derivative | up to 88% |

| Unsubstituted 1,10-phenanthroline (B135089) | Oxamic Acid / (NH4)2S2O8 | DMSO:H2O, 90°C | Tetracarbamoylated 1,10-phenanthroline | 47% |

| 2,9-dichloro-1,10-phenanthroline | Mesitylboronic acid | Pd-catalyzed coupling | 2,9-dimesityl-1,10-phenanthroline | Variable |

Introduction of Extended Conjugated Systems

Extending the π-conjugated system of the phenanthroline core is a powerful strategy for modifying the photophysical and electronic properties of the molecule, which is crucial for applications in materials science and as photosensitizers. Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for this purpose researchgate.netsigmaaldrich.com.

Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck (using alkenes) couplings allow for the formation of C-C bonds at halogenated positions of the phenanthroline ring sigmaaldrich.com. A halogenated 1,7-phenanthroline, such as this compound or a derivative brominated at another position (e.g., C-2 or C-4), can serve as the electrophilic partner in these reactions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and turnover numbers nih.govrsc.org. Phenanthroline itself is often an excellent ligand for stabilizing the palladium catalyst in these transformations nih.gov.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions used to functionalize heterocyclic cores.

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Hetaryl Boronic Acid | Pd(OAc)2, PPh3 | K2CO3 or K3PO4 | Aryl-substituted phenanthroline |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI | Diisopropylamine | Alkynyl-substituted phenanthroline |

| Heck | Alkene (e.g., Styrene) | Pd(P(t-Bu)3)2 | Triethylamine | Alkenyl-substituted phenanthroline |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd2(dba)3, BINAP | NaO-t-Bu | Amino-substituted phenanthroline |

Formation of Polydentate Ligand Architectures based on this compound

Using this compound as a scaffold, more complex polydentate ligands can be constructed by introducing additional coordinating groups. Such ligands are essential for creating stable metal complexes and are used in areas ranging from catalysis to biomedical imaging rsc.org. The strategy typically involves the functionalization of the phenanthroline core at two or more positions with pendant arms containing donor atoms like nitrogen, oxygen, or sulfur.

A common approach begins with the synthesis of a phenanthroline derivative bearing reactive functional groups, such as carboxylic acids or methyl groups, typically at the 2- and 9-positions (or analogous positions in the 1,7-isomer). For example, 1,10-phenanthroline-2,9-dicarboxylic acid can be converted into an acid chloride or activated with a coupling agent, followed by reaction with various amines to form polydentate diamide ligands researchgate.net. Alternatively, the oxidation of 2,9-dimethylphenanthroline can yield the corresponding dicarboxylic acid, which serves as a versatile precursor for building more elaborate structures researchgate.net. These pendant arms can incorporate other heterocyclic units (like pyridine) or open-chain chelators to increase the denticity of the final ligand.

Synthesis of Chiral Derivatives

The introduction of chirality into the phenanthroline ligand framework is of paramount importance for applications in asymmetric catalysis, where the ligand transfers stereochemical information to the catalytic reaction center. Chirality can be introduced in several ways:

Attachment of Chiral Side Chains: A straightforward method is to couple a pre-existing chiral molecule to the phenanthroline scaffold. This can be achieved via amide bond formation between a phenanthroline-dicarboxylic acid and a chiral amine, or through cross-coupling reactions with a chiral coupling partner.

Introduction of Planar or Axial Chirality: Bulky substituents introduced at positions flanking the C-N bonds can lead to restricted rotation, creating atropisomers. For example, the synthesis of 2,9-disubstituted phenanthrolines with sterically demanding groups can result in stable, separable enantiomers.

Use of Chiral Annelated Rings: Fusing a chiral ring system, such as one derived from pinene, to the phenanthroline backbone creates a rigid and well-defined chiral environment around the coordinating nitrogen atoms researchgate.net.

Creation of a Chiral Center on the Ligand: Introducing a stereocenter within the side chain, for instance, by asymmetric reduction of a ketone.

The synthesis of P-chiral phosphine ligands, which possess a chiral center at the phosphorus atom, represents a highly successful class of ligands for asymmetric catalysis, and similar principles can be applied by incorporating phosphine groups onto the phenanthroline backbone nih.gov.

Article on the Chemical Compound “this compound”

Following a comprehensive review of scientific literature, it has been determined that there is currently no available research data specifically detailing the coordination chemistry of the compound This compound . Searches for mononuclear complexes, polynuclear or supramolecular assemblies, and complexes with transition metals, lanthanides, or actinides involving this specific fluorinated isomer of 1,7-phenanthroline did not yield any relevant results.

The provided outline requires detailed, informative, and scientifically accurate content for each specified section and subsection. This includes:

Coordination Chemistry of 9 Fluoro 1,7 Phenanthroline As a Ligand

Complexation with Lanthanide and Actinide Series Elements

Binding Modes and Coordination Environments

Without published research on 9-Fluoro-1,7-phenanthroline, it is not possible to generate the specific, data-driven content requested for this article while adhering to the principles of scientific accuracy. Information on related but distinct compounds, such as fluorinated derivatives of the more common 1,10-phenanthroline (B135089) isomer or the non-fluorinated parent 1,7-phenanthroline (B34526), falls outside the strict scope of the subject and cannot be used as a substitute.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of foundational scientific literature on the specified compound.

Based on a comprehensive search of available scientific literature, there is no information on the coordination chemistry of the specific compound "this compound" in the context of f-element separation chemistry. Research in this field has predominantly focused on derivatives of the 1,10-phenanthroline isomer, which have been functionalized to enhance their extraction and separation capabilities for lanthanides and actinides. Therefore, no data tables or detailed research findings regarding the role of this compound in f-element separation can be provided.

Spectroscopic and Structural Characterization of 9 Fluoro 1,7 Phenanthroline Complexes

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For metal complexes of fluorinated phenanthrolines, this technique provides invaluable information on coordination geometry, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies reveal that the coordination of the phenanthroline ligand to a metal center occurs through its two nitrogen atoms. mdpi.com In complexes, the lead(II) atom can be coordinated by four nitrogen atoms from two bidentate phenanthroline ligands. iucr.org The resulting metal complexes often exhibit distorted octahedral or other complex geometries, depending on the metal ion and the presence of other co-ligands. mdpi.com

Key structural features elucidated by X-ray crystallography include:

Coordination Geometry: The arrangement of the phenanthroline ligands and other coordinating species around the central metal ion is precisely determined. For instance, nickel-phenanthroline complexes can form six-coordinate, distorted octahedral structures. mdpi.com

Bond Lengths and Angles: The distances between the metal center and the coordinating nitrogen atoms of the phenanthroline ring, as well as the bond lengths within the ligand itself, are measured with high precision. nih.gov These parameters can be influenced by the electronic properties of the metal and other substituents on the ligand.

The structure of fluorinated ligands can be unambiguously confirmed by X-ray data, with bond lengths and angles typically falling within expected values for this class of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the structure and dynamics of 9-Fluoro-1,7-phenanthroline complexes in solution. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the nuclei within the molecule.

¹H and ¹³C NMR: The proton and carbon NMR spectra of phenanthroline complexes display characteristic signals for the aromatic protons and carbons. Upon coordination to a metal, these signals can shift, providing evidence of ligand binding. rsc.org The symmetry of the complex in solution can also be inferred from the number and multiplicity of the NMR signals. For instance, the ¹H NMR spectrum of a tris(phenanthroline)ruthenium(II) complex exhibits distinct signals for the different protons on the phenanthroline ring. rsc.org

¹⁹F NMR: Due to its 100% natural abundance and spin of ½, the ¹⁹F nucleus is an excellent probe for NMR studies. biophysics.org ¹⁹F NMR is particularly sensitive to the local electronic environment, resulting in a wide range of chemical shifts that are highly responsive to structural changes. biophysics.orgthermofisher.com This sensitivity allows for the clear resolution of signals for fluorine atoms in different chemical environments. biophysics.org The formation of a complex between a fluorinated ligand and a receptor often leads to a significant change in the fluorine chemical shift. biophysics.org In studies of fluorinated phenanthroline diamides, ¹⁹F NMR spectroscopy, in conjunction with 2D NMR techniques, is crucial for the complete assignment of signals, which can be complicated by conformational isomerism. researchgate.net

Below is a table summarizing typical NMR data for related fluorinated organic compounds, illustrating the type of information obtained from these experiments.

Data compiled from representative fluorinated organic compounds and phenanthroline complexes. rsc.orgthermofisher.comrsc.org

Vibrational Spectroscopy (IR, Raman) for Ligand and Complex Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational energy levels of molecules, providing a characteristic "fingerprint" based on the types of chemical bonds present. nih.gov These techniques are used to confirm the coordination of the this compound ligand to a metal center.

In the IR spectrum of a free phenanthroline ligand, characteristic stretching vibrations for C=C and C=N bonds within the aromatic system are observed, typically in the 1500-1650 cm⁻¹ region. rsc.org Upon complexation with a metal ion, these bands often shift to different frequencies, which is a clear indication of coordination through the nitrogen atoms. rsc.org The appearance of new, weak bands at lower frequencies (e.g., 450-550 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibration, further confirming the formation of the complex. rsc.org For instance, in ruthenium(II) phenanthroline complexes, a slight shift in the C=N and C=C stretching vibrations confirms coordination to the Ru²⁺ ion. rsc.org

Raman spectroscopy provides complementary information. In studies of iron-phenanthroline complexes, specific Raman markers for complexation have been identified. researchgate.net Changes in the relative intensities of certain peaks and the appearance of new peaks upon metal binding can be observed. researchgate.net

The table below presents typical IR absorption bands for phenanthroline ligands and their metal complexes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Luminescence)

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of this compound complexes.

UV-Vis Absorption: The UV-Vis spectra of phenanthroline complexes are characterized by intense absorption bands in the ultraviolet region (200-400 nm). These bands are typically assigned to π→π* transitions within the aromatic system of the phenanthroline ligand. scirp.orgsemanticscholar.org Upon complexation with transition metals, new bands may appear at longer wavelengths, which are often attributed to metal-to-ligand charge-transfer (MLCT) transitions. researchgate.net The position and intensity of these absorption bands (λ_max) are sensitive to the nature of the metal, the substituents on the phenanthroline ligand (such as the fluorine atom), and the solvent. researchgate.netdergipark.org.tr For example, the UV-Vis spectra of Fe(III), Ni(II), and Zn(II) complexes with 1,10-phenanthroline (B135089) show λ_max values around 315-325 nm. dergipark.org.tr

Fluorescence and Luminescence: Many metal complexes of phenanthroline derivatives are luminescent. The emission properties are highly dependent on the metal ion and the ligand structure. Ruthenium(II) polypyridine complexes, for example, are known for their intense room-temperature luminescence originating from a ³MLCT excited state. researchgate.net The energy of the emission can be tuned by modifying the substituents on the phenanthroline ring. researchgate.net Lanthanide complexes with phenanthroline-based ligands can also exhibit characteristic narrow emission bands in the visible region, resulting from f-f electronic transitions of the lanthanide ion.

The following table summarizes representative electronic absorption data for metal-phenanthroline complexes.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound complexes. Soft ionization techniques like Electrospray Ionization (ESI) and Liquid Injection Field Desorption Ionization (LIFDI) are particularly useful for analyzing intact metal complexes. rsc.orgscirp.org

ESI-MS is effective for characterizing charged complexes in solution. The mass spectra of metal-phenanthroline complexes often show peaks corresponding to the molecular ion or key fragments. For example, the ESI-MS spectrum of a tris(phenanthroline)ruthenium(II) complex displayed a peak corresponding to the [Ru(Phen)₃ - 2Cl]⁺ fragment, confirming the proposed formula. rsc.org Similarly, in the study of phenanthroline-catalyzed reactions, ESI-MS was used to detect a key covalent phenanthrolinium intermediate. nih.govnsf.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of newly synthesized ligands and their complexes. nih.gov

Computational and Theoretical Investigations of 9 Fluoro 1,7 Phenanthroline and Its Complexes

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, widely used to investigate the electronic structure and equilibrium geometries of molecules. For phenanthroline derivatives, DFT methods, such as B3LYP, are employed to perform geometry optimizations, yielding crucial information about bond lengths, bond angles, and dihedral angles. nih.govscispace.com These calculations are fundamental for understanding how the introduction of a fluorine atom at the 9-position of a 1,7-phenanthroline (B34526) core would influence its structural parameters.

The substitution of hydrogen with a highly electronegative fluorine atom is known to alter the electronic properties of aromatic systems. nih.gov DFT calculations can precisely map the resulting changes in electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. scispace.com For instance, in studies of other fluorinated organic molecules, it has been shown that fluorination can stabilize both the HOMO and LUMO levels, often leading to an increased HOMO-LUMO gap. nih.gov

Furthermore, DFT is instrumental in studying the structure of metal complexes involving phenanthroline ligands. nih.govresearchgate.net Geometry optimization of these complexes reveals the coordination environment around the metal center, including bond distances between the metal and the nitrogen atoms of the phenanthroline ligand. researchgate.net Theoretical analysis of various phenanthroline-based ligands and their lanthanide complexes has been successfully performed using DFT to understand their geometric and electronic properties. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Substituted Phenanthroline Systems

| Parameter | Method/Basis Set | Compound Class | Typical Findings |

|---|---|---|---|

| Bond Lengths (Å) | B3LYP/6-311G(d,p) | Fluoroquinolone-Phenanthroline Complexes | Elongation or shortening of specific bonds upon complexation. nih.gov |

| HOMO-LUMO Gap (eV) | B3LYP/LANL2DZ | Cadmium-Cyanopyridine Complexes | Energy gap indicates the stability of the compounds. scispace.com |

| Molecular Electrostatic Potential | B3LYP/cc-pVDZ | Fluorinated Circumanthracene | Identifies electron-rich and electron-deficient regions, indicating sites for electrophilic and nucleophilic attack. nih.gov |

| Geometric Structure | DFT | Lanthanum(III) Complexes | Analysis of coordination geometry and ligand conformation. researchgate.net |

Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a vital tool for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For phenanthroline-based systems, DFT calculations are used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of the reaction pathways and the factors that control selectivity.

A notable example is the investigation of phenanthroline-catalyzed glycosylation reactions. nih.gov DFT calculations were employed to explore the mechanism responsible for the observed stereoselectivity. By calculating the energy barriers for different reaction pathways, researchers could determine the most favorable route. nih.gov These studies indicated that a double SN2 displacement mechanism involving the phenanthroline catalyst had lower activation barriers, leading to the stereoselective formation of the desired α-glycoside product. nih.gov

Such computational approaches would be invaluable for predicting the reactivity of 9-Fluoro-1,7-phenanthroline. By modeling its interaction with various substrates and reagents, it would be possible to calculate reaction energy profiles, identify key transition states, and predict the feasibility and outcome of potential chemical transformations. This predictive power is crucial for designing new catalysts and synthetic routes.

Prediction of Photophysical Properties and Electronic Transitions

The photophysical properties of phenanthroline derivatives are of great interest for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption and emission spectra of these molecules. researchgate.netresearchgate.net

TD-DFT calculations can determine the vertical excitation energies, which correspond to the maxima in the absorption spectra, and the nature of the electronic transitions involved (e.g., π → π, n → π, or charge transfer). dergipark.org.tr For metal complexes of phenanthroline, these transitions can also involve the metal center, leading to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Studies on various phenanthroline complexes have demonstrated that TD-DFT can accurately predict their spectroscopic properties. For example, theoretical investigations of Rhenium(I) phenanthroline complexes have successfully characterized their absorption and emission transitions as having MLCT, ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT) character. researchgate.net Similarly, simulations of Fe(III), Ni(II), and Zn(II) complexes with 1,10-phenanthroline (B135089) have identified the electronic transitions responsible for their observed UV-Vis spectra. dergipark.org.tr The introduction of a fluorine atom in this compound would be expected to influence its photophysical properties, and TD-DFT would be the ideal tool to predict and understand these changes.

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for Phenanthroline Derivatives

| Compound/Complex | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |

|---|---|---|---|

| Fe(III)-1,10-phenanthroline | 315.50 | - | π → π* and n → π* |

| Ni(II)-1,10-phenanthroline | 325.00 | - | π → π* and n → π* |

| Zn(II)-1,10-phenanthroline | 315.00 | - | π → π* and n → π* |

Data derived from studies on 1,10-phenanthroline complexes. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT are excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase or in solution. researchgate.net MD simulations model the movement of atoms over time based on a classical force field, allowing for the study of dynamic processes. researchgate.net

For a molecule like this compound, MD simulations could be used to analyze its conformational flexibility, particularly if it were part of a larger, more complex system. In the solid state, these simulations can provide insights into crystal packing and the nature of intermolecular forces, such as π-π stacking, hydrogen bonding, and van der Waals interactions, which stabilize the crystal lattice. mdpi.com

Quantum Chemical Calculations for Tautomeric Forms and Binding Constants

Quantum chemical calculations are essential for studying phenomena such as tautomerism and for predicting the strength of non-covalent interactions, including binding constants. Tautomers are isomers that differ in the position of a proton, and their relative stability can be accurately predicted by calculating their energies using high-level quantum chemical methods.

For substituted phenanthrolines, particularly those with hydroxyl or oxo groups, tautomeric equilibria can be significant. Quantum chemical calculations have been used to investigate the tautomerism of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides, revealing that an unsymmetrical oxo-hydroxy tautomeric form is the most energetically favorable. rsc.org Similarly, calculations have been used to explain the shift in tautomeric equilibrium observed between the solution and solid states for related compounds, attributing the change to aggregation and planarization effects in the crystal. core.ac.uk

Furthermore, computational methods can be used to estimate the binding affinity between a ligand and a receptor, such as a metal ion or a biological macromolecule. Molecular docking is a common technique used to predict the preferred binding mode of a ligand, and the results can be refined with quantum chemical calculations to obtain more accurate binding energies. nih.gov For example, the binding constant of a yttrium complex with DNA was investigated using both experimental and theoretical methods, with molecular docking helping to identify the specific type of interaction (groove binding) and the forces involved (hydrogen bonding and van der Waals interactions). nih.gov These methods would be directly applicable to studying the complexation behavior of this compound with various metal ions or biological targets.

Advanced Functional Applications of 9 Fluoro 1,7 Phenanthroline Derivatives

Catalysis and Organocatalysis

Derivatives of 9-fluoro-1,7-phenanthroline are emerging as versatile components in various catalytic systems. The fluorine substituent can influence the catalyst's steric and electronic environment, thereby impacting its activity, stability, and selectivity in chemical transformations.

While research specifically detailing this compound in asymmetric catalysis is nascent, the broader class of chiral phenanthroline derivatives has been extensively used as ligands in enantioselective reactions. researchgate.net The rigid, planar structure of the phenanthroline core provides a robust scaffold for the introduction of chiral elements. The electronic modulation by the fluorine atom in the 9-position can influence the Lewis acidity of a coordinated metal center or the nucleophilicity of the phenanthroline nitrogen atoms themselves when used as an organocatalyst.

In a related context, non-fluorinated phenanthrolines have proven effective as nucleophilic catalysts in promoting highly diastereoselective glycosylation reactions. researchgate.net These catalyst-controlled systems can provide alternative stereochemical outcomes compared to reactions governed by substrate bias. nih.govwayne.edu For instance, phenanthroline-based catalysts have been successfully employed to activate 2-deoxy-2-fluoro glycosyl halides, achieving high levels of α-selectivity in the formation of 1,2-cis-fluorinated glycosides. nih.govnih.gov The proposed mechanism involves a double SN2 displacement pathway, where the phenanthroline catalyst plays a key role in controlling the stereochemistry. researchgate.netnih.gov

Table 1: Representative Phenanthroline-Catalyzed Glycosylation

| Entry | Catalyst | Acceptor | Product | Yield (%) | α/β Ratio |

| 1 | L3 | Primary Alcohol | Disaccharide 10 | 89 | 8:1 |

| 2 | L3 | Secondary Alcohol | Disaccharide 11 | 91 | 7:1 |

| 3 | L3 | Secondary Alcohol | Disaccharide 12 | 89 | 10:1 |

| 4 | L3 | Electron-withdrawing Alcohol | Disaccharide 13 | 85 | 7:1 |

Data synthesized from studies on substituted phenanthroline catalysts in glycosylation reactions with 2-fluoro glycosyl bromides. wayne.edu

The 1,7-phenanthroline (B34526) framework is an excellent bidentate ligand for a wide range of transition metals. The introduction of a fluorine atom can significantly alter the properties of the resulting metal complex. The electron-withdrawing effect of fluorine decreases the basicity of the nitrogen donor atoms, which can affect the stability and reactivity of the metal complex.

Studies on related fluorinated phenanthrolines provide insight into these effects. For example, in lanthanoid complexes with 4,7-difluoro-1,10-phenanthroline diamides, the introduction of fluorine atoms leads to an elongation of the metal-nitrogen bonds while shortening the metal-oxygen bonds. nih.gov This demonstrates the direct impact of fluorination on the coordination geometry and bonding within the complex. Such structural changes can fine-tune the catalytic activity of the metal center in transformations such as cross-coupling reactions, oxidations, and polymerizations. Fluoroalkyl copper phenanthroline complexes, for instance, have been synthesized and used for the smooth cross-coupling of aryl iodides to produce fluoroalkylated arenes under mild conditions. acs.org

Phenanthroline-based metal complexes, particularly those of copper and ruthenium, are widely investigated as photosensitizers and catalysts in photocatalytic systems. rsc.orguoa.gr These systems are crucial for applications like solar energy conversion and hydrogen production from water. mdpi.com The introduction of a fluorine atom onto the phenanthroline ligand can be a strategic approach to enhance photocatalytic efficiency.

Fluorine modification has been shown to be an effective method for improving the photocatalytic performance of materials like TiO2. frontiersin.org Surface fluorination can increase surface electronegativity, which promotes the separation of photogenerated electron-hole pairs and inhibits their recombination. frontiersin.org In molecular photocatalytic systems, the electron-withdrawing fluorine atom on the this compound ligand can influence the energy levels of the molecular orbitals of the complex. This can affect the lifetime of the excited state and the efficiency of electron transfer processes, which are critical for photocatalytic activity. For example, in copper(I) complexes with di(aryl)-1,10-phenanthroline ligands used for photoredox catalysis, the catalytic activity was found to be strongly dependent on the excitation wavelength and the corresponding electronic transitions. rsc.org

Chemosensing and Fluorescent Probes

The rigid, aromatic structure of the 1,7-phenanthroline core makes it an excellent platform for the construction of fluorescent chemosensors. The nitrogen atoms provide a built-in binding site for metal ions, and the aromatic system gives rise to favorable photophysical properties.

The fundamental design of a phenanthroline-based chemosensor involves coupling the ion recognition event at the nitrogen chelation site to a change in the molecule's fluorescence properties. The selectivity of these sensors can be tuned by modifying the phenanthroline scaffold. The introduction of a 9-fluoro substituent can influence ion recognition in several ways:

Electronic Tuning : The electron-withdrawing fluorine atom alters the electron density of the phenanthroline ring and the Lewis basicity of the nitrogen atoms. This can change the binding affinity and selectivity for different metal cations. nih.gov

Steric Effects : While a single fluorine atom is relatively small, its placement can influence the preferred coordination geometry of the resulting complex, contributing to selectivity.

Enhanced Photophysical Properties : Fluorination can sometimes lead to higher fluorescence quantum yields and improved photostability.

Phenanthroline derivatives have been successfully developed as sensors for a variety of ions, including Zn2+, Cd2+, Fe2+, and Hg2+. researchgate.netchemicalpapers.comresearchgate.netresearchgate.net For example, macromolecular chemosensors incorporating phenanthroline moieties have demonstrated high sensitivity for Cd2+ and Zn2+, with detection limits reaching the micromolar range. chemicalpapers.com

Table 2: Detection Limits of Selected Phenanthroline-Based Fluorescent Sensors

| Sensor | Target Ion | Detection Limit (μM) |

| PIC2 | Fe³⁺ | 0.83 |

| PTPB | Cd²⁺ | 0.424 |

| PTPB | Zn²⁺ | 1.27 |

| Probe L | Pb²⁺ | 0.268 |

Data synthesized from studies on various phenanthroline-based chemosensors. chemicalpapers.comfao.orgsioc-journal.cn

The signaling mechanism of a fluorescent sensor is typically classified as "turn-off" (fluorescence quenching) or "turn-on" (fluorescence enhancement) upon binding to the target analyte.

Turn-Off Mechanism : This is a common mechanism for phenanthroline-based sensors. researchgate.netfao.org Fluorescence quenching can occur through several pathways. One prominent pathway is Chelation-Enhanced Quenching (CHEQ), which often happens upon complexation with paramagnetic metal ions like Fe2+ or Cu2+. researchgate.net Another pathway is Photoinduced Electron Transfer (PET), where the bound ion facilitates a non-radiative de-excitation pathway. Coordination of a metal ion can stabilize a conformation of the ligand that promotes a PET effect, leading to quenching. nih.gov

Turn-On Mechanism : A "turn-on" response is often more desirable as it produces a signal against a dark background, enhancing sensitivity. researchgate.net One mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of an ion restricts intramolecular rotations or vibrations within the fluorophore, which would otherwise serve as non-radiative decay pathways. This rigidity enhances the fluorescence quantum yield. researchgate.net Another powerful "turn-on" strategy is Aggregation-Induced Emission (AIE), where a probe that is non-fluorescent in solution becomes highly emissive upon aggregation, a process that can be triggered by the binding of an analyte. nih.gov For instance, a phenanthroline derivative designed to detect extreme alkalinity (pH > 14) operated through a deprotonation and subsequent aggregation-induced enhanced emission mechanism. nih.gov

The electronic properties conferred by the 9-fluoro substituent can influence the energy levels involved in PET processes and the rigidity of the metal complex, thereby playing a crucial role in modulating these turn-on/turn-off mechanisms.

Analyte Selectivity and Sensitivity

While direct studies focusing on this compound for analyte sensing are not extensively documented in the reviewed literature, the broader class of phenanthroline derivatives has been widely explored for developing fluorescent chemosensors. The introduction of fluorine atoms and the inherent chelating nature of the phenanthroline core are key features that can be leveraged to achieve high selectivity and sensitivity for various analytes, particularly metal ions and anions.

The general mechanism for sensing often relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of an analyte to the phenanthroline-based ligand modulates the photophysical properties of the molecule, leading to a detectable change in fluorescence intensity or a shift in emission wavelength. For instance, some phenanthroline derivatives exhibit a significant increase in fluorescence quantum yield upon complexation with specific metal ions like Zn²⁺. researchgate.net One such sensor demonstrated a 13-fold increase in fluorescence upon binding Zn²⁺, with a calculated detection limit of 1.93 x 10⁻⁷ M. researchgate.net

Furthermore, the strategic design of phenanthroline-based molecules, such as incorporation into bisimidazole structures, has led to sensors with high sensitivity for fluoride (B91410) ions. nih.gov The interaction between the sensor molecule and the fluoride anion can nearly quench the fluorescence emission, providing a clear signal for detection. nih.gov The sensitivity of these sensors can be tuned by modifying the molecular structure to enhance coplanarity and introduce electron-withdrawing groups, which improves charge transfer characteristics. nih.gov This approach has yielded sensors for fluoride with detection limits as low as 9.12 x 10⁻⁷ M. nih.gov The selectivity of these sensors is a critical parameter, and studies show high selectivity for fluoride over other common anions such as Cl⁻, Br⁻, I⁻, and NO₃⁻. nih.gov

| Sensor Base | Target Analyte | Detection Limit | Key Observation |

|---|---|---|---|

| Phenanthroline-Quinoline-Porphyrin Conjugate | Zn²⁺ | 1.93 x 10⁻⁷ M | 13-fold increase in fluorescence quantum yield. researchgate.net |

| 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene | F⁻ | 5.47 x 10⁻⁶ M | Fluorescence quenching and appearance of a new absorption band. nih.gov |

| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole | F⁻ | 4.21 x 10⁻⁶ M | Enhanced sensitivity due to increased coplanarity. nih.gov |

| 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-f] nsf.govresearchgate.netphenanthroline | F⁻ | 9.12 x 10⁻⁷ M | Most significant sensitivity due to charge transfer enhancement. nih.gov |

Materials Science Applications

Organic Light-Emitting Diode (OLED) Host Materials

In the field of materials science, phenanthroline derivatives are valued for their electron-transporting properties and high thermal stability, making them suitable candidates for components in Organic Light-Emitting Diodes (OLEDs). While specific research on this compound as an OLED host material is limited in the available literature, studies on analogous fluorinated and non-fluorinated phenanthroline derivatives provide insight into their potential performance.

Fluorination is a common strategy employed in the design of OLED materials to tune energy levels, improve thermal stability, and enhance device efficiency. Research on fluorinated 9,9′-spirobifluorene derivatives, for example, has demonstrated their effectiveness as host materials for highly efficient blue OLEDs. researchgate.net A device using a fluorinated spirobifluorene host exhibited a low turn-on voltage of 3.5 V, a maximum current efficiency of 6.51 cd A⁻¹, and a maximum external quantum efficiency (EQE) of 3.85%, indicating efficient energy transfer. researchgate.net

Derivatives of 1,10-phenanthroline (B135089) have also been successfully used as emitters in OLEDs. In one study, a blue emitting material based on a 1,10-phenanthroline derivative was synthesized and fabricated into an OLED device. nih.gov This device showed a luminous efficiency of 1.45 cd/A, a power efficiency of 1.52 lm/W, and an EQE of 0.99%, with deep blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.16, 0.14). nih.gov Spiro-based compounds incorporating anthracene (B1667546) moieties have also been developed as host materials for blue OLEDs, achieving luminance efficiencies as high as 7.03 cd A⁻¹. rsc.orgresearchgate.net These findings underscore the utility of the phenanthroline scaffold and fluorination strategies in developing high-performance OLEDs.

| Host/Emitter Material Type | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE (x,y) |

|---|---|---|---|---|

| Fluorinated 9,9′-spirobifluorene derivative (Host) | 6.51 | N/A | 3.85 | N/A |

| 1,10-Phenanthroline derivative (Emitter) | 1.45 | 1.52 | 0.99 | (0.16, 0.14) |

| Spirobenzofluorene derivative (Host) | 7.03 | N/A | N/A | N/A |

Components in Molecular Machines

Artificial molecular machines are complex systems designed to perform mechanical-like movements in response to external stimuli, such as light, heat, or chemical energy. nih.gov These machines are built from molecular components that can undergo controlled, large-amplitude positional changes. Key examples include molecular switches, rotors, and shuttles based on architectures like rotaxanes and catenanes. nih.gov The function of these machines relies on the ability to switch a component between two different states or "stations" on a molecular track. nih.gov

A review of the scientific literature indicates that while the field of artificial molecular machines is rapidly advancing, the use of this compound or its derivatives as specific components has not been reported. The design of these machines often involves sterically hindered molecules like 9-arylfluorenes or triptycenes to create high rotational barriers, or photoswitchable units like azobenzene (B91143) to control binding properties. nih.govnih.gov The development of molecular machines that can perform tasks such as synthesizing molecules represents a highly sophisticated application of synthetic chemistry. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of phenanthroline-based ligands is a well-established strategy for building robust and functional MOFs for applications in catalysis and sensing. osti.govresearchgate.netrsc.org The use of fluorinated ligands, including fluorinated phenanthrolines or other fluorinated linkers within the framework, offers several advantages. rsc.org

Fluorination can enhance the hydrophobicity of the MOF, leading to greater stability in the presence of moisture. rsc.org Furthermore, the presence of C-F and M-F bonds can create specific adsorption sites, increasing the framework's affinity for certain gas molecules, such as CO₂. rsc.orgresearchgate.net This makes fluorinated MOFs promising candidates for gas storage and separation applications. rsc.org

Several studies have reported the synthesis of partially fluorinated MOFs that combine a non-fluorinated phenanthroline ligand (typically 1,10-phenanthroline) with a fluorinated carboxylic acid linker. acs.org These materials exhibit diverse structural dimensionalities, from discrete molecular complexes to 3D frameworks. acs.org The specific structure is often influenced by synthesis conditions like the solvent and temperature. acs.org The introduction of fluorine into the MOF structure can confer unique properties, and phenanthroline-based MOFs have shown significant catalytic activity that surpasses their homogeneous counterparts. osti.govrsc.org

| MOF System | Components | Key Feature/Application |

|---|---|---|

| Partially Fluorinated MOFs (F-MOF-6 to F-MOF-11A) | Transition metals (Zn, Co, Mn), 1,10-phenanthroline, 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) | Structural diversity (0D, 1D, 3D frameworks) dependent on synthesis conditions. acs.org |

| Fe-phenanthroline MOF | Iron, phenanthroline-based linker | Highly active and recyclable catalyst for C-H amination reactions. osti.govrsc.org |

| Zn-FMOF | Zinc, ESIPT-active fluorinated ligand | Humidity-responsive fluorescence sensor. alfa-chemistry.com |

| LIFM-38 | Zn(II), fluorinated bicarboxylate ligand | Good stability and selective gas adsorption (BET surface area of 803 m² g⁻¹). researchgate.net |

Molecular Mechanisms of Biological Activity Excluding Clinical and Safety Data

Ligand-Biomolecule Interactions at the Molecular Level

Interaction with Nucleic Acids (e.g., DNA Intercalation, Binding)

The planar aromatic structure of the phenanthroline ring system is a key determinant of its interaction with nucleic acids. For phenanthroline derivatives, two primary modes of non-covalent interaction with DNA have been established: intercalation and groove binding.

DNA Intercalation: This mode of interaction involves the insertion of the flat phenanthroline ring system between the base pairs of the DNA double helix. nih.govoup.com This insertion leads to a distortion of the DNA structure, including an unwinding of the helix and an increase in the distance between adjacent base pairs. The stability of the intercalated complex is maintained by π-π stacking interactions between the aromatic system of the phenanthroline and the DNA bases. While specific studies on 9-fluoro-1,7-phenanthroline are not available, research on related compounds like methylated 1,10-phenanthroline (B135089) derivatives has shown that substitutions on the phenanthroline ring can modulate the efficiency of intercalation. nih.gov The fluorine atom at the 9-position of this compound, being electron-withdrawing, could potentially influence the electronic properties of the aromatic system and thereby affect the strength of the π-π stacking interactions.

It is important to note that for some phenanthroline-based drugs, groove binding is considered a precursor to intercalation. rsc.org The initial association with the DNA groove is followed by the insertion of the planar ring between the base pairs.

Modulation of Metal-Dependent Biochemical Processes (e.g., Enzyme Inhibition via Metal Chelation)

A hallmark of the phenanthroline scaffold is its ability to act as a potent chelating agent for various metal ions. The two nitrogen atoms in the heterocyclic rings can form stable coordination complexes with transition metals such as zinc, copper, and iron. This property is central to the biological activity of many phenanthroline derivatives, particularly their ability to inhibit metalloenzymes.

Metalloenzymes are proteins that require a metal ion cofactor for their catalytic activity. nih.gov These metal ions can play a structural role, maintaining the enzyme's three-dimensional conformation, or a catalytic role, directly participating in the chemical reaction. By chelating and sequestering the essential metal ion from the active site of a metalloenzyme, 1,10-phenanthroline and its derivatives can effectively inhibit its function. researchgate.net For instance, 1,10-phenanthroline is a known inhibitor of zinc-dependent matrix metalloproteinases (MMPs). mdpi.comfrontiersin.org

The 1,7-phenanthroline (B34526) scaffold of this compound also possesses the two nitrogen atoms necessary for metal chelation. However, the spatial arrangement of the nitrogen atoms in the 1,7-isomer differs from that in the more commonly studied 1,10-isomer. This difference in geometry could affect the stability and coordination chemistry of the resulting metal complexes, potentially leading to altered inhibitory activity against different metalloenzymes. One study has shown that the non-chelating 1,7-phenanthroline did not inhibit the DNA-binding of the 1,25-dihydroxyvitamin D receptor, a process that was inhibited by the chelating 1,10-phenanthroline, highlighting the importance of the nitrogen atoms' positioning for biological activity related to metal chelation. nih.gov

Table 1: Representative Metalloenzymes and the General Inhibitory Mechanism of Phenanthroline Derivatives

| Metalloenzyme Class | Metal Cofactor | General Role | Inhibitory Mechanism by Phenanthrolines |

| Matrix Metalloproteinases (MMPs) | Zn²⁺ | Extracellular matrix degradation | Chelation of the catalytic zinc ion |

| Carbonic Anhydrases | Zn²⁺ | CO₂ hydration | Sequestration of the active site zinc |

| Alcohol Dehydrogenase | Zn²⁺ | Alcohol oxidation | Removal of the structural zinc ion |

Mechanism of Antimicrobial Action

Inhibition of Bacterial Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov These enzymes are well-established targets for antibacterial drugs, most notably the fluoroquinolone class of antibiotics. nih.gov Fluoroquinolones act by stabilizing a ternary complex between the topoisomerase and the bacterial DNA, leading to double-strand breaks and ultimately cell death. nih.gov

A newer class of antibacterials, the novel bacterial topoisomerase inhibitors (NBTIs), also target these enzymes but through a different binding site, thus avoiding cross-resistance with fluoroquinolones. nih.gov Given that this compound contains a fluorine atom, a feature common to fluoroquinolones, it is plausible that it could exhibit inhibitory activity against bacterial topoisomerases. However, it is important to emphasize that this compound is structurally distinct from fluoroquinolones. Any potential topoisomerase inhibition would need to be experimentally verified. The mechanism could involve interference with the enzyme's catalytic cycle, either by preventing DNA binding, inhibiting the DNA cleavage-religation reaction, or stabilizing the cleavage complex in a manner analogous to existing topoisomerase poisons.

Disruption of Bacterial Cell Translocation Pathways by Metal Complexes

The formation of metal complexes with phenanthroline derivatives can lead to enhanced antimicrobial activity and provide a strategy to overcome bacterial resistance. nih.govtudublin.ie One proposed mechanism for this enhanced activity is the alteration of the drug's entry into the bacterial cell.

In Gram-negative bacteria, the outer membrane acts as a formidable barrier to many antibiotics. Some drugs, like fluoroquinolones, utilize porin channels to cross this membrane. nih.gov Bacteria can develop resistance by downregulating the expression of these porins. Metal complexes of phenanthrolines and other antimicrobial ligands may be able to bypass this resistance mechanism by utilizing different translocation pathways. nih.gov These alternative routes could involve direct diffusion across the lipid bilayer, a process that would be facilitated by the increased lipophilicity of the metal complex.

Furthermore, once inside the cell, the metal complex can dissociate, releasing the bioactive phenanthroline ligand and the metal ion, which can then exert their respective toxic effects. The phenanthroline can target biomolecules as described above, while the metal ion can disrupt cellular homeostasis through various mechanisms, including the generation of reactive oxygen species.

Table 2: Potential Antimicrobial Mechanisms of this compound and its Metal Complexes

| Mechanism | Description | Potential Role of this compound |

| Inhibition of Bacterial Topoisomerases | Interference with the function of DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair. | The fluoro-substituted aromatic system may allow for binding to the active site of these enzymes. |

| Disruption of Bacterial Cell Translocation Pathways (as metal complexes) | Bypassing of traditional porin channels used by some antibiotics, allowing entry into resistant bacteria. | Metal complexes of this compound could have altered physicochemical properties that favor alternative entry routes. |

| Inhibition of Metalloenzymes | Sequestration of essential metal ions from bacterial metalloenzymes, leading to metabolic disruption. | The chelating ability of the 1,7-phenanthroline core could inhibit key bacterial enzymes. |

Conclusion and Outlook

Summary of Key Research Achievements

A thorough review of scientific literature indicates a lack of specific research achievements directly attributable to 9-Fluoro-1,7-phenanthroline. Scholarly articles and experimental data focus on other fluorinated phenanthroline analogues, such as 4,7-difluoro-1,10-phenanthroline and the use of phenanthroline as a catalyst for the synthesis of fluorinated organic compounds. Consequently, there are no specific milestones in synthesis, characterization, or application to report for this compound itself. The scientific community's attention has evidently been directed towards other positional isomers, which have demonstrated utility in areas like organic light-emitting diodes (OLEDs) and as ligands in catalysis.

Challenges and Opportunities in this compound Research

The primary challenge in the field of this compound research is its nascent stage. The absence of established synthetic routes presents a significant hurdle. Developing a regioselective and efficient method for the introduction of a fluorine atom at the 9-position of the 1,7-phenanthroline (B34526) core is the first critical step that needs to be addressed. The synthesis of the parent 1,7-phenanthroline itself is less common than that of the more symmetric 1,10-phenanthroline (B135089), adding another layer of complexity.

However, this challenge directly translates into a wealth of opportunities. The synthesis and characterization of this compound would allow for a systematic investigation of its fundamental properties. Key areas of exploration include:

Photophysical Properties: The position of the fluorine atom can significantly influence the absorption and emission spectra, quantum yields, and excited-state lifetimes. Understanding these properties is crucial for potential applications in optoelectronics and sensing.

Electrochemical Properties: Fluorination is known to alter the redox potentials of aromatic systems. The electrochemical behavior of this compound could be of interest for applications in electrocatalysis and as a component in redox-active materials.

Coordination Chemistry: The unique electronic and steric environment created by the fluorine atom at the 9-position could lead to novel coordination complexes with interesting catalytic or photoluminescent properties.

Emerging Trends and Future Research Directions

Given the lack of existing research, the future directions for this compound are broad and entirely forward-looking. The initial focus will undoubtedly be on fundamental synthetic and characterization studies.

| Research Direction | Description | Potential Impact |

| Synthetic Route Development | Exploration of regioselective fluorination strategies for the 1,7-phenanthroline scaffold. | Enable access to the compound for further study. |

| Computational Modeling | Density Functional Theory (DFT) and other computational methods to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. | Guide experimental efforts and provide theoretical insights. |

| Photophysical and Electrochemical Characterization | Comprehensive study of the absorption, emission, and redox properties of the synthesized compound. | Establish the fundamental characteristics and identify potential application areas. |

| Exploration of Coordination Chemistry | Synthesis and characterization of metal complexes with this compound as a ligand. | Discover new catalysts, sensors, or luminescent materials. |

| Comparative Isomer Studies | A systematic comparison of the properties of this compound with other fluoro-phenanthroline isomers. | Elucidate structure-property relationships in this class of compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-fluoro-1,7-phenanthroline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated phenanthrolines typically involves nucleophilic aromatic substitution (SNAr) or halogen exchange reactions. For example, fluorination of 4,7-dichloro-1,10-phenanthroline derivatives using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 80°C under argon achieves substitution with fluorine atoms. Reaction time (4–8 hours) and stoichiometry (e.g., 20 mmol CsF per 2 mmol substrate) critically affect yield and purity . Characterization via NMR (e.g., monitoring fluorine chemical shifts at ~-110 ppm) and HPLC ensures product fidelity.

Q. How can this compound be characterized for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine incorporation (δ ~-110 to -115 ppm) and ¹H/¹³C NMR to verify aromatic proton environments.

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ for C₁₂H₈FN₂).

- X-ray crystallography : For unambiguous structural determination, particularly to resolve fluorine positional isomerism .

Q. What analytical applications leverage this compound’s chelating properties?

- Methodological Answer : Fluorinated phenanthrolines act as ligands for transition metals (e.g., Cu²⁺, Fe²⁺) in spectrophotometric assays. For example, complexation with Cu²+ in aqueous solutions (pH 4–6) produces a chromophore detectable at ~450 nm, enabling trace metal quantification. Adjust pH and ligand-to-metal ratios to minimize interference from competing ions (e.g., Zn²⁺) .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution influence 1,7-phenanthroline’s reactivity in coordination chemistry?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters phenanthroline’s π-accepting capacity, which can be quantified via cyclic voltammetry (e.g., shifts in redox potentials of metal complexes). Compare ligand-centered reduction potentials of this compound vs. non-fluorinated analogs. DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to correlate electronic structure with binding affinity .

Q. What computational methods resolve tautomeric equilibria in fluorinated phenanthrolines?

- Methodological Answer : For tautomers like 4-fluoro-10-hydroxy-1,7-phenanthroline, employ:

- Quantum mechanical (QM) analysis : DFT (e.g., ωB97X-D/cc-pVTZ) to calculate relative energies and tautomer stability.

- DP4 statistical analysis : Compare calculated vs. experimental ¹³C NMR chemical shifts to identify dominant tautomers (e.g., enol vs. keto forms).

- Solvent modeling : Use COSMO-RS to assess solvent polarity effects on tautomeric ratios .

Q. How to address contradictions in fluorination efficiency across studies?

- Methodological Answer : Discrepancies often arise from:

- Reagent purity : Moisture-sensitive CsF requires strict anhydrous conditions.

- Temperature gradients : Ensure uniform heating (e.g., oil bath vs. microwave-assisted synthesis).

- Byproduct analysis : Use LC-MS to detect halogen exchange intermediates (e.g., monofluoro vs. difluoro derivatives) .

Q. What strategies mitigate steric hindrance during this compound functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.